N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of N-(3-hydroxypropyl)-4-aminobenzenesulfonamide.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-(3-carboxypropyl)-4-nitrobenzenesulfonamide.
Reduction: N-(3-hydroxypropyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-4-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
N-(3-hydroxypropyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2O5S |
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Molecular Weight |
260.27 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N2O5S/c12-7-1-6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,10,12H,1,6-7H2 |
InChI Key |
QQRGGMRDYWLNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCO |
Origin of Product |
United States |
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